Isoequilenin
Overview
Description
Isoequilenin is a naturally occurring steroidal compound that belongs to the class of estrogens. It is a stereoisomer of equilenin, which is found in the urine of pregnant mares. This compound has a unique structure characterized by a naphthalene nucleus and two asymmetric carbon atoms. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoequilenin involves the construction of the C ring of an aromatic steroid. One notable method utilizes the Diels-Alder reaction, which has been employed to synthesize both equilenin and this compound . The reaction involves the cycloaddition of a diene and a dienophile to form the desired ring structure. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Isoequilenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under mild conditions and result in the formation of hydroxylated derivatives.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced derivatives with altered biological activities.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents include halogens, acids, and bases, which facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives exhibit varying degrees of biological activity and are useful in different scientific applications.
Scientific Research Applications
Isoequilenin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a starting material for the synthesis of other steroidal compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential biological activities.
Biology
This compound is studied for its interactions with estrogen receptors and its potential role in modulating estrogenic activity. Research has shown that this compound and its derivatives can bind to estrogen receptors and induce estrogen-responsive gene expression .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its anti-cancer properties, particularly in hormone-responsive cancers such as breast cancer. Additionally, this compound’s ability to modulate estrogenic activity makes it a candidate for hormone replacement therapy.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other steroidal products. Its unique properties make it a valuable compound for the development of new drugs and therapeutic agents.
Mechanism of Action
Isoequilenin exerts its effects by interacting with estrogen receptors in the body. The compound binds to these receptors, leading to the activation of estrogen-responsive genes and subsequent biological effects. The molecular targets and pathways involved in this compound’s mechanism of action include the estrogen receptor signaling pathway, which plays a crucial role in regulating various physiological processes .
Comparison with Similar Compounds
Isoequilenin is structurally similar to other steroidal compounds, such as equilenin, estrone, and estradiol. it has unique features that distinguish it from these compounds.
Similar Compounds
Uniqueness of this compound
This compound’s uniqueness lies in its specific configuration and the presence of a naphthalene nucleus. These structural features contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGHUMCVRDZLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859438 | |
Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-09-9, 902274-40-2 | |
Record name | Isoequilenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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